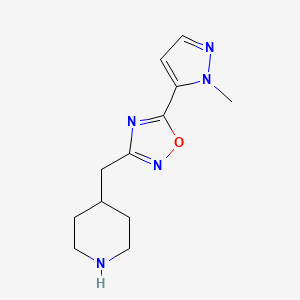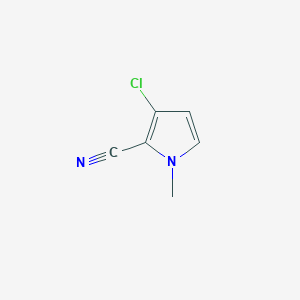
3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cloro-1-metil-1H-pirrol-2-carbonitrilo es un compuesto orgánico heterocíclico con una estructura de anillo de pirrol. Se caracteriza por la presencia de un átomo de cloro en la tercera posición, un grupo metilo en la primera posición y un grupo nitrilo en la segunda posición del anillo de pirrol.
Métodos De Preparación
La síntesis de 3-Cloro-1-metil-1H-pirrol-2-carbonitrilo típicamente involucra la reacción de 3-cloropirrol con acetonitrilo en presencia de una base. Las condiciones de reacción a menudo incluyen el uso de un solvente como dimetilformamida (DMF) y una base como hidruro de sodio (NaH). La reacción procede a través de una sustitución nucleofílica, donde el grupo nitrilo se introduce en la segunda posición del anillo de pirrol.
Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
3-Cloro-1-metil-1H-pirrol-2-carbonitrilo experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de cloro en la tercera posición puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de oxidación: El compuesto puede oxidarse para formar derivados de pirrol correspondientes con diferentes estados de oxidación.
Reacciones de reducción: El grupo nitrilo puede reducirse a un grupo amino utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4).
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen bases como hidruro de sodio (NaH), agentes oxidantes como permanganato de potasio (KMnO4) y agentes reductores como hidruro de litio y aluminio (LiAlH4). Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
3-Cloro-1-metil-1H-pirrol-2-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como farmacóforo en el diseño y desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-1-metil-1H-pirrol-2-carbonitrilo involucra su interacción con dianas moleculares en sistemas biológicos. El compuesto puede unirse a enzimas o receptores específicos, modulando su actividad y provocando varios efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto específico de uso.
Comparación Con Compuestos Similares
3-Cloro-1-metil-1H-pirrol-2-carbonitrilo se puede comparar con otros compuestos similares, como:
3-Cloro-1H-pirrol-2-carbonitrilo: Carece del grupo metilo en la primera posición.
1-Metil-1H-pirrol-2-carbonitrilo: Carece del átomo de cloro en la tercera posición.
3-Cloro-1H-pirrol: Carece del grupo nitrilo en la segunda posición.
La singularidad de 3-Cloro-1-metil-1H-pirrol-2-carbonitrilo radica en su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C6H5ClN2 |
|---|---|
Peso molecular |
140.57 g/mol |
Nombre IUPAC |
3-chloro-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H5ClN2/c1-9-3-2-5(7)6(9)4-8/h2-3H,1H3 |
Clave InChI |
YRMCAAOKAATIQJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)

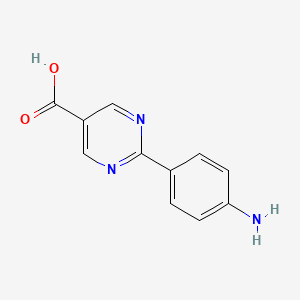
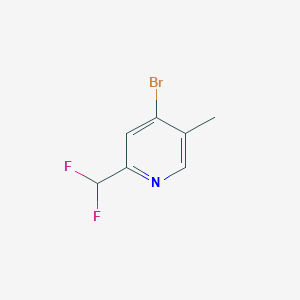
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11786828.png)


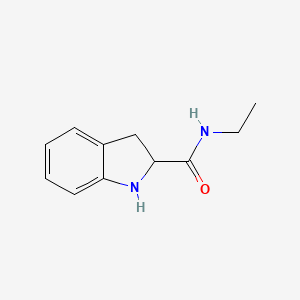
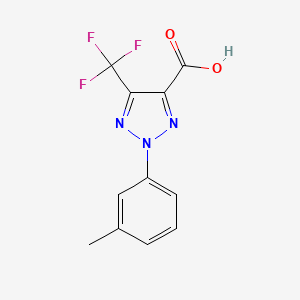
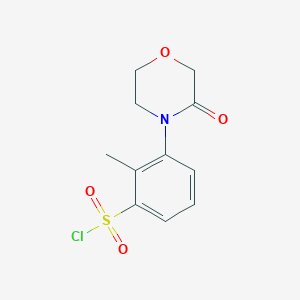
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)

